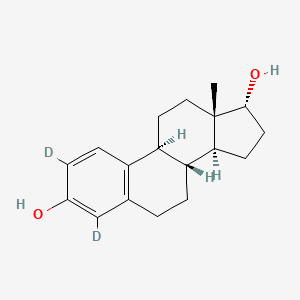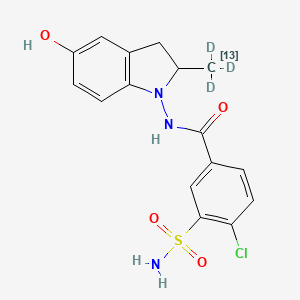
3-Hydroxy Rimantadine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Rimantadine-d4: is a labeled metabolite of Rimantadine, a synthetic antiviral drug. This compound is primarily used in proteomics research and has a molecular formula of C12H17D4NO with a molecular weight of 199.33 . It is a deuterated form of 3-Hydroxy Rimantadine, where four hydrogen atoms are replaced with deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine-d4 involves the introduction of deuterium atoms into the Rimantadine structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research use.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy Rimantadine-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxy Rimantadine-d4 is used as a reference standard in analytical chemistry for the quantification and identification of Rimantadine metabolites.
Biology: In biological research, this compound is used to study the metabolic pathways and pharmacokinetics of Rimantadine. It helps in understanding how the drug is processed in the body and its interaction with biological systems.
Medicine: The compound is used in medical research to investigate the efficacy and safety of Rimantadine and its metabolites. It aids in the development of new antiviral therapies and the improvement of existing treatments.
Industry: In the pharmaceutical industry, this compound is used in the quality control and validation of Rimantadine-based drugs. It ensures the consistency and reliability of the drug formulations.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy Rimantadine-d4 is similar to that of Rimantadine. Rimantadine exerts its antiviral effects by inhibiting the replication of influenza A virus. It interferes with the viral uncoating process, which is essential for the release of viral RNA into the host cell . The compound targets the M2 protein of the influenza A virus, blocking the proton channel and preventing the acidification of the viral interior, which is necessary for viral replication .
Comparación Con Compuestos Similares
Rimantadine: The parent compound, used as an antiviral drug.
Amantadine: Another antiviral drug with a similar structure and mechanism of action.
3-Hydroxy Rimantadine: The non-deuterated form of 3-Hydroxy Rimantadine-d4.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetic and pharmacodynamic research.
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
3-(1-amino-1,2,2,2-tetradeuterioethyl)adamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/i1D3,8D |
Clave InChI |
JVWKHPHTJHFQAN-HUYMCZDOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)(C2)O)N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)(C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)

